Cyclohexylsuccinic acid

説明

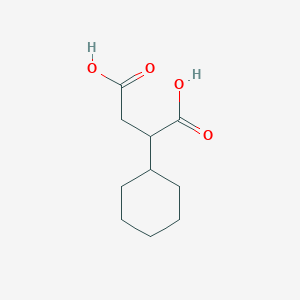

Cyclohexylsuccinic acid is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

Cyclohexylsuccinic acid has been studied for its potential in drug formulation and delivery systems. Its structure allows it to interact favorably with various biological molecules, which can enhance the solubility and bioavailability of poorly soluble drugs.

- Drug Solubility Enhancement : CHSA can be used as a solubilizing agent in formulations, improving the dissolution rate of active pharmaceutical ingredients (APIs). This is particularly beneficial for drugs that exhibit low water solubility.

- Targeted Drug Delivery : Research indicates that CHSA can be incorporated into nanoparticles or liposomes, facilitating targeted delivery to specific tissues or cells. This application is crucial in cancer therapy, where localized drug action is desired to minimize systemic side effects.

Environmental Applications

Recent studies have highlighted the use of this compound in assessing environmental toxicity and biodegradation processes.

- Toxicity Testing : CHSA has been utilized in ecotoxicological studies involving freshwater mollusks such as Lymnaea stagnalis. Research has shown that CHSA exhibits concentration-dependent teratogenic effects on these organisms, making it a candidate for evaluating the reproductive toxicity of chemicals in aquatic environments .

- Biodegradation Monitoring : Its role as a marker in biodegradation studies of hydrocarbons has been explored. The compound can be monitored using mass spectrometry to assess the degradation pathways of hydrocarbons in contaminated environments .

Polymer Chemistry

In polymer science, this compound serves as an important building block for synthesizing new materials with enhanced properties.

- Cross-linking Agent : CHSA can act as a cross-linker in the preparation of biodegradable polymers. For instance, studies have demonstrated its effectiveness when used with natural polymers like chitosan and collagen, resulting in scaffolds with improved mechanical strength and thermal stability .

- Production of Biodegradable Plastics : this compound's derivatives are being researched for their potential use in producing biodegradable plastics. These materials are increasingly important in reducing plastic waste and promoting sustainability.

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceuticals | Drug solubility enhancement; targeted drug delivery | Improved bioavailability; localized action |

| Environmental Science | Toxicity testing; biodegradation monitoring | Ecotoxicological assessments; pollution tracking |

| Polymer Chemistry | Cross-linking agent for scaffolds; biodegradable plastics | Enhanced material properties; sustainability |

Case Study 1: Toxicity Assessment

A study assessing the reproductive toxicity of this compound on Lymnaea stagnalis demonstrated significant effects at concentrations between 15-20 mg/L. The research provided insights into the potential risks associated with chemical exposure in aquatic ecosystems, emphasizing the need for regulatory guidelines based on such findings .

Case Study 2: Biopolymer Scaffolds

Research involving the cross-linking of chitosan and collagen with this compound resulted in scaffolds that exhibited 60-65% cross-linking efficiency at optimal concentrations. These scaffolds showed promise for use in wound dressing materials and tissue engineering applications due to their mechanical strength and biocompatibility .

化学反応の分析

Esterification Reactions

The carboxylic acid groups undergo esterification to form derivatives like 2-cyclohexylsuccinic acid monomethyl ester (CHO).

Reaction Mechanism:

Amidation and Biological Activity

This compound reacts with amines to form amides, which exhibit bioactivity:

-

Antinociceptive Activity : Cyclohexylsuccinamic acids showed 7.0 mg/kg AD in the tail-flick test (comparable to morphine) .

Degradation Pathways

Under aerobic conditions, this compound undergoes β-oxidation to yield cyclohexanecarboxylic acid and succinate :

Table 3: Degradation Products and Conditions

| Pathway | Products | Conditions | Reference |

|---|---|---|---|

| Aerobic oxidation | Succinate, CO | pH 7.0, 30°C | |

| Hydrolysis | Cyclohexanol, malonic acid | Alkaline, 100°C |

Kinetic Studies

特性

IUPAC Name |

2-cyclohexylbutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROUMWCGMNOSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340838 | |

| Record name | Cyclohexylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1489-63-0 | |

| Record name | Cyclohexylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。